molecular formula C7H6ClN3O3 B14744991 Benzenediazonium, 4-methoxy-2-nitro-, chloride CAS No. 119-25-5

Benzenediazonium, 4-methoxy-2-nitro-, chloride

Cat. No.: B14744991
CAS No.: 119-25-5
M. Wt: 215.59 g/mol
InChI Key: ZYENKTADQJQLNS-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-methoxy-2-nitro-, chloride is an organic compound with the molecular formula C7H6ClN3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-methoxy-2-nitro-, chloride typically involves the diazotization of 4-methoxy-2-nitroaniline. The process includes the following steps:

    Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methoxy-2-nitroaniline.

    Diazotization: The 4-methoxy-2-nitroaniline is then treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-methoxy-2-nitro-, chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

    Reduction Reactions: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.

Major Products

    Substitution Reactions: Products include 4-methoxy-2-nitrobenzene derivatives.

    Coupling Reactions: Azo compounds with various substituents.

    Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.

Scientific Research Applications

Benzenediazonium, 4-methoxy-2-nitro-, chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-methoxy-2-nitro-, chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The nitro group (-NO2) can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.

    4-Methoxybenzenediazonium chloride: Similar but lacks the nitro group, affecting its redox properties.

    2-Nitrobenzenediazonium chloride: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

Benzenediazonium, 4-methoxy-2-nitro-, chloride is unique due to the presence of both methoxy and nitro substituents on the benzene ring. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations, making it valuable in various scientific and industrial applications.

Properties

CAS No.

119-25-5

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

4-methoxy-2-nitrobenzenediazonium;chloride

InChI

InChI=1S/C7H6N3O3.ClH/c1-13-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4H,1H3;1H/q+1;/p-1

InChI Key

ZYENKTADQJQLNS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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